Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with the protection of the amino group of piperidine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with methyl chloroformate to introduce the ester functionality, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amino functionality, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: Similar in structure but may differ in the position of substituents.
tert-Butyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: Another Boc-protected piperidine derivative with similar reactivity.
Uniqueness
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and stability. This makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive molecules where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-9-13(10(16)18-4)5-7-14-8-6-13/h14H,5-9H2,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSVYQJPWXOLFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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